molecular formula C21H18ClN7O2 B4064886 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine

1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4064886
M. Wt: 435.9 g/mol
InChI Key: WRPQUFZGQDGJKX-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with a piperazine ring

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2/c22-15-1-3-17(4-2-15)28-21-19(13-25-28)20(23-14-24-21)27-11-9-26(10-12-27)16-5-7-18(8-6-16)29(30)31/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQUFZGQDGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and improve overall efficiency . Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Conversion of the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

    Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrazolo[3,4-d]pyrimidine derivatives, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

    Uniqueness: The presence of both 4-chlorophenyl and 4-nitrophenyl groups in the compound provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine
Reactant of Route 2
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1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine

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